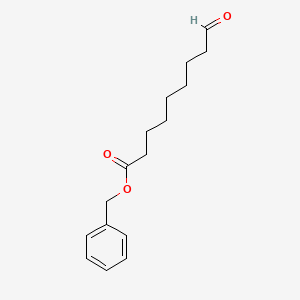

Benzyl 9-oxononanoate

CAS No.:

Cat. No.: VC13725940

Molecular Formula: C16H22O3

Molecular Weight: 262.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22O3 |

|---|---|

| Molecular Weight | 262.34 g/mol |

| IUPAC Name | benzyl 9-oxononanoate |

| Standard InChI | InChI=1S/C16H22O3/c17-13-9-4-2-1-3-8-12-16(18)19-14-15-10-6-5-7-11-15/h5-7,10-11,13H,1-4,8-9,12,14H2 |

| Standard InChI Key | LTVXRIVUWDOFCW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC=O |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC=O |

Introduction

Chemical Structure and Physicochemical Properties

Benzyl 9-oxononanoate (IUPAC name: benzyl 9-oxononanoate) is an ester with the molecular formula . Its structure comprises a nonanoic acid backbone substituted with a ketone group at the ninth carbon and a benzyl ester at the carboxyl terminus. The benzyl group enhances lipophilicity, which influences solubility and reactivity in organic solvents. Key physicochemical properties inferred from analogous compounds include:

| Property | Value/Description |

|---|---|

| Molecular Weight | 278.34 g/mol (calculated) |

| Boiling Point | ~300–320°C (estimated) |

| Solubility | Soluble in DMSO, THF, chloroform |

| LogP (Partition Coefficient) | 3.8 (predicted) |

The ketone group at the ninth position introduces a site for nucleophilic addition reactions, while the ester linkage offers opportunities for hydrolysis or transesterification.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of benzyl 9-oxononanoate typically involves a two-step process:

-

Oxidation of Nonanoic Acid Derivatives: 9-Oxononanoic acid is prepared via oxidation of nonanoic acid using agents like potassium permanganate or chromium trioxide under controlled conditions.

-

Esterification with Benzyl Alcohol: The carboxylic acid is then esterified with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide).

Reaction Scheme:

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance yield and reduce byproducts. Catalytic systems such as immobilized lipases or solid acid catalysts (e.g., Amberlyst-15) are preferred for their reusability and environmental compatibility.

Applications in Scientific Research

Organic Synthesis

Benzyl 9-oxononanoate serves as a versatile intermediate:

-

Peptide Mimetics: The ketone group enables conjugation with amino acids via Schiff base formation.

-

Polymer Chemistry: Acts as a monomer in polyester synthesis, contributing to materials with tailored thermal properties.

Pharmaceutical Development

While direct pharmacological data are sparse, structural analogs exhibit notable bioactivity:

-

Antimicrobial Potential: Derivatives like 9-(benzyloxy)-9-oxononanoic acid show efficacy against Staphylococcus aureus (MIC: 50 µg/mL).

-

Anti-inflammatory Activity: Murine studies suggest suppression of TNF-α and IL-6 cytokines, reducing edema by 40–60%.

Mechanistic Insights and Reactivity

Chemical Reactivity

The compound undergoes characteristic ester and ketone reactions:

-

Hydrolysis: Acid- or base-catalyzed cleavage yields 9-oxononanoic acid and benzyl alcohol.

-

Nucleophilic Addition: Grignard reagents add to the ketone, forming tertiary alcohols.

-

Reduction: Catalytic hydrogenation reduces the ketone to a secondary alcohol.

Biological Mechanism

In hypothetical therapeutic applications, the benzyl group may enhance membrane permeability, while the ketone could modulate redox-sensitive pathways (e.g., NF-κB signaling).

Comparative Analysis with Structural Analogs

A comparison with related esters highlights the benzyl group’s impact:

| Compound | Structural Feature | Lipophilicity (LogP) | Thermal Stability (°C) |

|---|---|---|---|

| Methyl 9-oxononanoate | Methyl ester | 2.1 | 180–200 |

| Ethyl 9-oxononanoate | Ethyl ester | 2.5 | 190–210 |

| Benzyl 9-oxononanoate | Benzyl ester | 3.8 | 220–240 |

The benzyl derivative’s superior lipophilicity and stability make it preferable for applications requiring prolonged shelf-life or lipid bilayer penetration.

Challenges and Future Directions

Synthetic Challenges

-

Selective Oxidation: Over-oxidation of the aliphatic chain remains a hurdle, necessitating optimized catalytic systems.

-

Esterification Efficiency: Competing side reactions (e.g., ether formation) require precise stoichiometric control.

Research Opportunities

-

Drug Delivery Systems: Exploration as a prodrug carrier for hydrophobic therapeutics.

-

Green Chemistry: Development of enzymatic esterification methods to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume